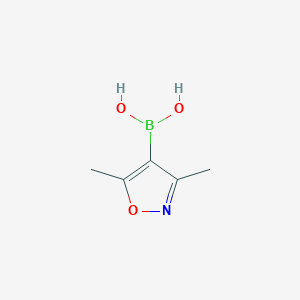

3,5-Dimethylisoxazole-4-boronic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIFZCPZIRQDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(ON=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370237 | |

| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16114-47-9 | |

| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Alchemist's Keystone: A Technical Guide to 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the intricate tapestry of modern drug discovery, certain molecular motifs emerge as "privileged scaffolds"—structures that consistently appear in successful therapeutic agents due to their favorable biological and physicochemical properties. 3,5-Dimethylisoxazole-4-boronic acid, and its more commonly utilized pinacol ester derivative, has cemented its status as such a keystone. This guide offers an in-depth exploration of this reagent, from its fundamental properties and synthesis to its strategic application in the synthesis of complex, biologically active molecules. For researchers, scientists, and drug development professionals, a thorough understanding of this building block is not merely academic; it is a gateway to unlocking novel therapeutic pathways.

The core value of the 3,5-dimethylisoxazole moiety lies in its remarkable ability to act as a bioisostere for acetylated lysine, a critical component in epigenetic signaling.[1][2] This mimicry allows molecules incorporating this scaffold to effectively interact with bromodomains, a family of proteins that "read" epigenetic marks and are implicated in a host of diseases, including cancer and inflammation.[1][2] The boronic acid functional group further elevates its utility, serving as a versatile handle for one of the most powerful reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura cross-coupling.[3][4]

This document will provide the necessary technical foundation to confidently and effectively utilize this compound in your research endeavors.

Physicochemical and Safety Profile

A compound's behavior in both storage and reaction is dictated by its physical and chemical properties. While the free boronic acid is commercially available, it often exists as a mixture with its cyclic anhydride (boroxine). For this reason, the pinacol ester derivative is frequently preferred due to its enhanced stability, ease of handling, and consistent reactivity.[5]

Table 1: Physicochemical Properties

| Property | This compound | This compound pinacol ester |

| CAS Number | 16114-47-9[6][7] | 832114-00-8[3] |

| Molecular Formula | C₅H₈BNO₃[6][7] | C₁₁H₁₈BNO₃[3] |

| Molecular Weight | 140.93 g/mol [6][7] | 223.08 g/mol [3] |

| Appearance | White to pale cream crystals or powder[6] | White to pale brown solid |

| Melting Point | 82-86 °C[6] or 108-113 °C | 95-99 °C (lit.) |

| pKa (Predicted) | 6.46 ± 0.58 | -1.50 ± 0.28 |

| Storage Temperature | 2-8°C[6] | Room Temperature, sealed in dry |

Safety and Handling

As with any laboratory chemical, appropriate safety precautions are paramount. Both the boronic acid and its pinacol ester are classified as irritants.

-

Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or use a fume hood.[8]

-

Handling : Avoid contact with skin and eyes. Do not breathe dust. Keep away from strong acids and bases.[8]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.[8]

Synthesis of the Core Reagent

While the free boronic acid can be purchased, many researchers opt to synthesize its more stable pinacol ester derivative. A common and effective method involves a palladium-catalyzed borylation of a halogenated isoxazole precursor.

Workflow for Synthesis of this compound pinacol ester

Caption: General workflow for Miyaura borylation to synthesize the pinacol ester.

Detailed Protocol: Synthesis of this compound pinacol ester

This protocol is adapted from established Miyaura borylation procedures.[4]

-

Reaction Setup : To a flame-dried, oven-cooled round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodo-3,5-dimethylisoxazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv), and potassium acetate (3.0 equiv).

-

Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

-

Solvent Addition : Add anhydrous, degassed 1,4-dioxane via syringe to the flask to achieve a concentration of approximately 0.2 M with respect to the starting iodide.

-

Reaction : Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound pinacol ester.

Causality Note: The use of Pd(dppf)Cl₂ is critical as the bulky, electron-rich dppf ligand facilitates the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Potassium acetate acts as a mild base, which is crucial for the transmetalation step without promoting premature hydrolysis of the boronic ester product.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between the isoxazole ring and an aryl or heteroaryl halide, enabling the rapid construction of complex molecular architectures.[3][4]

A particularly challenging and relevant example is the coupling of two heteroaryl substrates, such as this compound pinacol ester and 3-bromoquinoline.[3] This transformation is a key step in the synthesis of various potential therapeutic agents.

Reaction Pathway: Suzuki-Miyaura Coupling

Caption: Key components for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Coupling of this compound pinacol ester with 3-Bromoquinoline

This protocol is based on an optimized procedure for challenging heteroaryl couplings.[3][9]

-

Reagent Preparation : In a vial, add 3-bromoquinoline (1.0 equiv, e.g., 0.1 mmol), this compound pinacol ester (1.2 equiv), the selected palladium precatalyst/ligand system (e.g., 1.2 mol % P1-Xantphos), and a magnetic stir bar.[3]

-

Inert Atmosphere : Seal the vial with a cap containing a septum. Evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent and Base Addition : Add a degassed solvent mixture, such as THF/water (4:1), via syringe. Then, add the base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv), via syringe.[9]

-

Reaction : Place the vial in a preheated reaction block or oil bath at the optimized temperature (e.g., 110 °C) and stir for the required time (e.g., 10 minutes).[3]

-

Quenching and Work-up : After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 3-(3,5-dimethylisoxazol-4-yl)quinoline.

Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen and the choice of an appropriate catalyst system. The Xantphos ligand, with its wide bite angle, is particularly effective at promoting the reductive elimination step for sterically demanding substrates. The yield and purity of the final product, confirmed by NMR and mass spectrometry, validate the chosen conditions.

The Rationale: Metabolic Stability and Bioisosterism

The frequent incorporation of the isoxazole ring into drug candidates is not coincidental. It offers a balance of chemical stability and metabolic susceptibility that can be fine-tuned. While generally stable, the N-O bond of the isoxazole ring can be susceptible to reductive cleavage by enzymes such as cytochrome P450.[6][10] This can be a major metabolic pathway, as seen in the case of the anticoagulant razaxaban.[6]

Understanding this potential metabolic fate is crucial for drug design. Chemists can modulate the electronic properties and steric environment of the isoxazole ring through substitution to either enhance or block this metabolic pathway, thereby controlling the drug's half-life and clearance profile. The 3,5-dimethyl substitution pattern, for instance, provides a degree of steric shielding and electronic stability to the core. Incorporating the isoxazole moiety is a deliberate strategy to improve a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[11]

Conclusion

This compound is more than a simple chemical reagent; it is a powerful tool for innovation in pharmaceutical research. Its unique combination of properties—acting as an effective acetyl-lysine mimic, possessing a versatile synthetic handle for Suzuki-Miyaura coupling, and offering a tunable metabolic profile—makes it an invaluable asset. By understanding the detailed protocols for its synthesis and application, and appreciating the chemical rationale behind its use, researchers can leverage this keystone scaffold to accelerate the design and development of the next generation of targeted therapeutics.

References

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

Reizman, B. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

-

Vidler, L. R. et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]

-

Zhang, D. et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition. [Link]

-

Web-BO: Towards increased accessibility of Bayesian optimisation (BO) for chemistry. (n.d.). ResearchGate. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). MDPI. [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry. [Link]

-

A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. (2025). ResearchGate. [Link]

-

Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (n.d.). ResearchGate. [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

-

Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2013). National Institutes of Health. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. youtube.com [youtube.com]

- 6. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylisoxazole-4-boronic acid

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethylisoxazole-4-boronic acid (CAS No. 16114-47-9), a versatile heterocyclic building block in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes available data with established scientific principles to offer a practical understanding of the compound's characteristics. Key physical parameters including molecular structure, melting point, solubility, and spectral properties are discussed in detail. Furthermore, this guide presents standardized experimental protocols for the determination of these properties, ensuring methodological rigor and reproducibility in the laboratory. The stability and handling of this compound are also addressed, providing essential insights for its effective application in research and development.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of complex molecules through reactions such as the Suzuki-Miyaura cross-coupling.[1] The isoxazole moiety is a recognized pharmacophore present in numerous biologically active compounds, and the boronic acid functional group provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation.[1][2] A thorough understanding of the physical properties of this reagent is fundamental to its efficient use, from reaction design and optimization to purification and formulation. This guide aims to provide a detailed examination of these properties, offering both established data and practical methodologies for their determination.

Molecular and Chemical Identity

A foundational understanding of the molecular identity of this compound is crucial for any scientific investigation.

| Identifier | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 16114-47-9 | [3] |

| Molecular Formula | C₅H₈BNO₃ | [3] |

| Molecular Weight | 140.93 g/mol | [3] |

| Chemical Structure |  |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems.

Physical State and Appearance

This compound is a solid at room temperature, typically appearing as a white to pale cream crystalline powder.[4]

Melting Point

The melting point is a critical indicator of purity. For this compound, the reported melting point range is 82-86 °C . A broad melting range may indicate the presence of impurities.

Solubility

The solubility of boronic acids is a key parameter for reaction solvent selection and purification. While specific quantitative solubility data for this compound in a range of solvents is not extensively published, general trends for arylboronic acids can be applied. Boronic acids typically exhibit good solubility in polar organic solvents such as ethers and ketones, and lower solubility in nonpolar hydrocarbon solvents.[5] The pinacol ester of a boronic acid generally shows improved solubility in a wider range of organic solvents compared to the free acid.[5]

Expected Solubility Profile:

| Solvent Class | Examples | Expected Solubility |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High |

| Ketones | Acetone, 2-Butanone | High |

| Alcohols | Methanol, Ethanol | Moderate to High |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low |

| Water | Low to Moderate |

Acidity (pKa)

Boronic acids are weak Lewis acids.[6] The pKa of a typical aryl boronic acid is approximately 9.[6] The acidity can be influenced by the electronic nature of the substituents on the aromatic ring.[7] For this compound, the electron-donating nature of the two methyl groups on the isoxazole ring would be expected to result in a pKa value in the typical range for aryl boronic acids.

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Methyl protons (C3-CH₃ and C5-CH₃): Two singlets, expected in the range of δ 2.0-2.5 ppm.

-

B(OH)₂ protons: A broad singlet, which can be exchangeable with D₂O, typically observed over a wide range depending on concentration and solvent.

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not widely published. However, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of the related 3,5-Dimethylisoxazole-4-carboxylic acid shows characteristic peaks for the isoxazole ring and the acid functionality.[8]

Expected Characteristic IR Absorptions:

-

O-H stretch (from B(OH)₂): A broad band in the region of 3200-3600 cm⁻¹.

-

C=N stretch (isoxazole ring): Around 1600-1650 cm⁻¹.

-

B-O stretch: A strong band in the region of 1300-1400 cm⁻¹.

-

C-H stretch (methyl groups): Around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Stability and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound.

Stability

Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This process is often reversible upon the addition of water. To minimize boroxine formation, it is recommended to store this compound in a cool, dry place. The recommended storage temperature is 2-8 °C . For enhanced stability, especially for long-term storage, conversion to a more stable derivative like a pinacol ester may be considered.[2]

Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

For researchers who need to determine or verify the physical properties of this compound, the following established protocols are provided.

Melting Point Determination

A precise melting point is a key indicator of purity.

Caption: Workflow for Melting Point Determination.[10][11]

Solubility Determination (Dynamic Method)

This method allows for the determination of solubility at various temperatures.[5][12]

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

This compound is a valuable reagent with a distinct set of physical properties that are critical to its successful application in organic synthesis and medicinal chemistry. This guide has provided a detailed summary of its known characteristics and offered standardized protocols for their experimental determination. By understanding and applying this information, researchers can enhance the efficiency and reproducibility of their synthetic endeavors involving this important building block.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Retrieved from BenchChem website.[13]

-

Gomes, P. S. M., & Silva, A. M. S. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(23), 5698.[14]

-

ResearchGate. (n.d.). Ionization constant (pKa) for some boronic acids.9. Retrieved from ResearchGate.[15]

-

Lopes, J. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(3), 247.[7]

-

Wikipedia. (2023). Boronic acid. Retrieved from Wikipedia.[6]

-

Domańska, U., & Plichta, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(10), 4887-4894.[12]

-

Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 835-847.[5]

-

ChemTalk. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses. Retrieved from ChemTalk.[2]

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Retrieved from BenchChem website.[16]

-

PubChem. (n.d.). This compound pinacol ester. Retrieved from PubChem.[17]

-

Capot Chemical. (n.d.). 16114-47-9 | this compound. Retrieved from Capot Chemical website.[18]

-

Cox, P. A., Leach, A. G., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.[19]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary website.

-

Sigma-Aldrich. (n.d.). This compound pinacol ester 97%. Retrieved from Sigma-Aldrich website.[20]

-

ResearchGate. (2025). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved from ResearchGate.[1]

-

Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment). Retrieved from Chemistry LibreTexts.[21]

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from Santa Cruz Biotechnology website.[3]

-

BLDpharm. (n.d.). BD9623[16114-47-9]this compound. Retrieved from BLDpharm website.[22]

-

Sigma-Aldrich. (n.d.). 3,5-Dimethylisoxazol-4-yl-4-boronic acid = 95%. Retrieved from Sigma-Aldrich website.

-

Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from Thermo Fisher Scientific website.[4]

-

Chegg. (2016). Solved Interpret this IR spectrum for 3-5 dimethylisoxazole. Retrieved from Chegg.[23]

-

Al-Shemary, R. K. (2021). experiment (1) determination of melting points. Retrieved from ResearchGate.[10]

-

PubChemLite. (2025). This compound pinacol ester (C11H18BNO3). Retrieved from PubChemLite.[24]

-

Poplin, V. M. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from KU ScholarWorks.[25]

-

Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227.[26]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts.[11]

-

Li, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4047-4061.[27]

-

Sigma-Aldrich. (n.d.). This compound pinacol ester 97%. Retrieved from Sigma-Aldrich website.

-

SSERC. (n.d.). Melting point determination. Retrieved from SSERC website.[28]

-

StudyLib. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from StudyLib.[29]

-

NIST. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. Retrieved from NIST WebBook.[8]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[9]

-

ChemicalBook. (n.d.). This compound pinacol ester(832114-00-8) 1H NMR. Retrieved from ChemicalBook.[30]

-

Apollo Scientific. (n.d.). 16114-47-9 Cas No. | this compound. Retrieved from Apollo Scientific website.[31]

-

Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie, 24(2), 267-280.[32]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from science-softCon website.[33]

-

Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from Thermo Fisher Scientific website.[34]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. d-nb.info [d-nb.info]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Dimethylisoxazole-4-carboxylic acid [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. This compound pinacol ester | C11H18BNO3 | CID 2758656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 16114-47-9 | this compound - Capot Chemical [capotchem.com]

- 19. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]

- 20. This compound pinacol ester 97 832114-00-8 [sigmaaldrich.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 16114-47-9|this compound|BLD Pharm [fr.bldpharm.com]

- 23. chegg.com [chegg.com]

- 24. PubChemLite - this compound pinacol ester (C11H18BNO3) [pubchemlite.lcsb.uni.lu]

- 25. DSpace [kuscholarworks.ku.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

- 28. SSERC | Melting point determination [sserc.org.uk]

- 29. davjalandhar.com [davjalandhar.com]

- 30. This compound pinacol ester(832114-00-8) 1H NMR spectrum [chemicalbook.com]

- 31. 16114-47-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 32. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 33. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

- 34. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-boronic Acid: A Key Building Block in Contemporary Drug Discovery

This guide provides an in-depth technical overview of 3,5-dimethylisoxazole-4-boronic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and pivotal applications, with a particular focus on its role as a pharmacophore in the development of targeted therapeutics and its utility in robust carbon-carbon bond formation.

Core Compound Specifications

A clear understanding of the fundamental physicochemical properties of a reagent is the bedrock of its effective application in synthesis and drug design. This compound is most commonly handled and utilized in its free acid form or as its more stable pinacol ester derivative. The choice between these two forms is often dictated by the specific reaction conditions and the stability requirements of the synthetic route.

| Property | This compound | This compound pinacol ester |

| Molecular Formula | C₅H₈BNO₃ | C₁₁H₁₈BNO₃ |

| Molecular Weight | 140.93 g/mol [1] | 223.08 g/mol [2][3] |

| CAS Number | 16114-47-9[1] | 832114-00-8[2][3] |

| Appearance | White to pale cream crystals or powder[4] | White to pale brown solid[5] |

| Melting Point | 108-113 °C | 95-99 °C[3] |

The Rise of a Privileged Scaffold in Medicinal Chemistry

The 3,5-dimethylisoxazole moiety has emerged as a "privileged scaffold" in medicinal chemistry. Its true value was unlocked with the introduction of the boronic acid functional group at the 4-position, creating a versatile building block for two major applications: as a bioisosteric mimic and as a substrate for cross-coupling reactions.

An Acetyl-Lysine Mimetic in Bromodomain Inhibition

One of the most significant applications of the 3,5-dimethylisoxazole core is its function as a bioisostere for acetylated lysine (KAc). This mimicry is central to the design of potent and selective inhibitors of bromodomains, a class of epigenetic reader proteins that recognize acetylated lysine residues on histone tails and other proteins.

Bromodomain and Extra-Terminal (BET) family proteins, such as BRD4, are critical regulators of gene transcription and have been identified as key targets in oncology and inflammatory diseases. The 3,5-dimethylisoxazole moiety effectively mimics the acetyl group of lysine, fitting into the KAc-binding pocket of bromodomains. X-ray crystallography studies have revealed that the nitrogen atom of the isoxazole ring forms a crucial hydrogen bond with a conserved asparagine residue (Asn140 in BRD4), an interaction that is vital for anchoring the inhibitor to the protein.

Caption: Interaction of the 3,5-dimethylisoxazole moiety within the BRD4 binding pocket.

This bioisosteric replacement offers several advantages, including improved metabolic stability and the ability to tune the pharmacokinetic properties of the resulting inhibitor. The development of potent BRD4 inhibitors containing the 3,5-dimethylisoxazole scaffold has shown promising anti-proliferative effects in various cancer cell lines.

Synthetic Utility: A Gateway to Molecular Diversity

Beyond its role as a pharmacophore, this compound is a valuable reagent in synthetic organic chemistry, primarily due to the versatility of the boronic acid functional group.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.

This compound and its pinacol ester are excellent coupling partners in Suzuki-Miyaura reactions, allowing for the facile introduction of the 3,5-dimethylisoxazole moiety into a diverse array of molecular scaffolds. This is particularly useful in the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale.

Synthesis of this compound pinacol ester

This protocol is adapted from established literature procedures for the Miyaura borylation.

Materials:

-

4-Iodo-3,5-dimethylisoxazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-3,5-dimethylisoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound pinacol ester as a solid.

Hydrolysis of the Pinacol Ester to the Free Boronic Acid

A general procedure for the deprotection of boronic acid pinacol esters.

Materials:

-

This compound pinacol ester

-

Tetrahydrofuran (THF)

-

Aqueous HCl (e.g., 2 M)

-

n-Hexane or pentane

Procedure:

-

Dissolve the this compound pinacol ester (1.0 eq) in a mixture of THF and water.

-

Add aqueous HCl (2.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude boronic acid can often be used without further purification or can be recrystallized from a suitable solvent system.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of this compound (or its pinacol ester) with an aryl or heteroaryl halide.

Materials:

-

Aryl/heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

-

This compound or pinacol ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

-

In a reaction vessel, combine the aryl/heteroaryl halide, the boronic acid or its ester, and the base.

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the palladium catalyst and degas for an additional 5 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting halide is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound:

-

Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area.[6]

This compound pinacol ester:

-

Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes.[5]

Conclusion

This compound has solidified its position as a valuable and versatile building block in modern drug discovery and organic synthesis. Its ability to act as an effective acetyl-lysine mimetic has paved the way for the development of a new class of bromodomain inhibitors with significant therapeutic potential. Concurrently, its utility as a coupling partner in the robust and reliable Suzuki-Miyaura reaction provides medicinal chemists with a powerful tool for the rapid generation of molecular diversity. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758656, this compound pinacol ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.

- Kim, J., & Movassaghi, M. (2012). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

- Clark, J. H., Farmer, T. J., Ingram, I. D. V., & North, M. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Green Chemistry, 22(10), 3095–3100.

- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227.

- Billingsley, K. L., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4540–4543.

-

ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

-

Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article:. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... Retrieved from [Link]

- Nishio, R., Sugiura, M., & Kobayashi, S. (2005). Novel Polymer Incarcerated Palladium with Phosphinated Polymers: Active Catalyst for Suzuki−Miyaura Coupling without External Phosphines. Organic Letters, 7(22), 4831–4834.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound pinacol ester | C11H18BNO3 | CID 2758656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-ジメチルイソオキサゾール-4-ボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,5-Dimethylisoxazol-4-boronsäure, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 3,5-dimethylisoxazole-4-boronic acid, a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on its role in modern synthetic chemistry and the development of novel therapeutics. This document is designed to be a practical resource, offering not just procedural details but also the underlying scientific rationale for its use.

Core Characteristics and Physicochemical Properties

This compound is a bifunctional molecule featuring a stable 3,5-dimethylisoxazole heterocycle and a reactive boronic acid moiety. This unique combination makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

The chemical formula for this compound is C₅H₈BNO₃ . Its structure is characterized by a five-membered isoxazole ring substituted with two methyl groups at positions 3 and 5, and a boronic acid group [-B(OH)₂] at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₈BNO₃ | |

| Molecular Weight | 140.93 g/mol | |

| CAS Number | 16114-47-9 | |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 82-86 °C | |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. | |

| Storage | Recommended storage at 2-8°C |

A common and often more stable derivative used in synthesis is its pinacol ester, 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. This derivative offers improved stability and handling properties while readily participating in cross-coupling reactions or being easily converted to the parent boronic acid.

Synthesis of this compound and its Pinacol Ester

The synthesis of this compound is most commonly achieved through the borylation of a halogenated precursor, such as 4-iodo- or 4-bromo-3,5-dimethylisoxazole. Often, the more stable pinacol ester is synthesized first and can be used directly in subsequent reactions or hydrolyzed to the desired boronic acid.

Synthesis of this compound pinacol ester

A robust method for the synthesis of the pinacol ester involves a palladium-catalyzed cross-coupling reaction between 4-iodo-3,5-dimethylisoxazole and bis(pinacolato)diboron.

Caption: Workflow for the synthesis of this compound pinacol ester.

Experimental Protocol: Synthesis of this compound pinacol ester

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-3,5-dimethylisoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the vessel.

-

Reaction: Heat the mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound pinacol ester.

Hydrolysis of the Pinacol Ester to this compound

The pinacol ester can be readily hydrolyzed to the corresponding boronic acid if the free boronic acid is required for a specific application.

Experimental Protocol: Hydrolysis of Pinacol Ester

-

Reaction Setup: Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone or THF and water.

-

Hydrolysis: Add an aqueous solution of a mild acid, such as HCl (2M), and stir the mixture at room temperature for 2-4 hours.

-

Workup: Remove the organic solvent under reduced pressure. The resulting aqueous solution can often be used directly in subsequent reactions, or the product can be extracted with an organic solvent like ethyl acetate.

-

Isolation: After extraction, dry the organic layer, concentrate it, and triturate with a non-polar solvent like hexane to precipitate the this compound as a solid.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound and its pinacol ester are invaluable reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials[1][2].

The 3,5-dimethylisoxazole moiety can be coupled with a variety of aryl or heteroaryl halides (or triflates) to construct biaryl and heteroaryl-aryl structures.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), this compound or its pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent System: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction: Degas the mixture (e.g., by bubbling with nitrogen or argon for 15-20 minutes) and then heat to 80-100°C until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Significance in Drug Discovery and Medicinal Chemistry

The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules[2]. It is often employed as a bioisostere for other functional groups and can participate in key hydrogen bonding interactions with biological targets.

A prominent application of 3,5-dimethylisoxazole-containing compounds is in the development of inhibitors for bromodomain and extra-terminal domain (BET) family proteins, such as BRD4[3][4]. BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription, and their inhibition has emerged as a promising strategy for cancer therapy[5][6]. The 3,5-dimethylisoxazole moiety has been shown to be an effective mimic of acetylated lysine, the natural ligand for bromodomains[3][5].

The use of this compound allows for the facile introduction of this key pharmacophore into potential drug candidates through Suzuki-Miyaura coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies[3][4].

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Boronic acids can be irritating to the skin, eyes, and respiratory system.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C to ensure long-term stability.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for incorporating the biologically relevant 3,5-dimethylisoxazole scaffold into a wide range of molecules. Its proven utility in the development of potent BET bromodomain inhibitors highlights its significance for researchers and scientists engaged in the pursuit of novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful reagent in the laboratory.

References

-

Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. Available at: [Link]

-

Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

PubChem. (n.d.). This compound pinacol ester. Available at: [Link]

-

Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 27(22), 115081. Available at: [Link]

-

Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. Available at: [Link]

-

Wang, L., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. Available at: [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

-

Boron Molecular. (n.d.). This compound, pinacol ester. Available at: [Link]

-

Gaonkar, S. L., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(10), 6549-6566. Available at: [Link]

-

Impact Factor. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

The Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION for the article: Facile synthesis of boronic acids on BODIPY core with promising sensibility towards polyols. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to 3,5-Dimethylisoxazole-4-boronic acid in Modern Drug Discovery

For the discerning researcher, scientist, and drug development professional, the careful selection of molecular building blocks is paramount to the success of any small molecule campaign. Among the vast arsenal of synthetic reagents, heteroaryl boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 3,5-Dimethylisoxazole-4-boronic acid, a key reagent that marries the favorable pharmacological properties of the isoxazole scaffold with the synthetic flexibility of the boronic acid functional group. Herein, we delve into the core safety, handling, and chemical data of this compound, while also providing field-proven insights into its application, empowering you to leverage its full potential in your research endeavors.

Compound Profile and Physicochemical Properties

This compound is a white to pale cream crystalline powder or solid.[1] Its structure is characterized by a 3,5-dimethylated isoxazole ring with a boronic acid moiety at the 4-position. This arrangement provides a stable, yet reactive, building block for organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈BNO₃ | [2][3] |

| Molecular Weight | 140.93 g/mol | [2][3] |

| CAS Number | 16114-47-9 | [2][4] |

| Melting Point | 108-113 °C | [5] |

| Appearance | White to pale cream crystals or powder | [1] |

A closely related and often utilized derivative is the pinacol ester, this compound pinacol ester (CAS 832114-00-8).[6][7][8] This derivative offers enhanced stability and is often preferred for long-term storage and in certain reaction conditions.[7]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈BNO₃ | [6] |

| Molecular Weight | 223.08 g/mol | [6][7] |

| CAS Number | 832114-00-8 | [6][7][8] |

| Melting Point | 95-99 °C | [3][9] |

| Appearance | White to pale brown solid |

Solubility Profile:

Safety, Handling, and Storage: A Self-Validating System

The safe and effective use of any chemical reagent is foundational to successful research. The following protocols are designed to create a self-validating system of safety, minimizing risk and ensuring the integrity of the compound.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are:

| Hazard Statement | GHS Classification | Source(s) |

| H315: Causes skin irritation | Skin Irritation (Category 2) | [4][11] |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | [4][11] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [4][11] |

Personal Protective Equipment (PPE) and Engineering Controls

A robust PPE and engineering control strategy is non-negotiable when handling this compound.

Handling and Storage Protocols

Handling:

-

Avoid Dust Formation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.

-

Grounding: For transfers of large quantities, ensure equipment is properly grounded to prevent electrostatic discharge.

Storage:

-

Container: Keep in a tightly closed, original container.

-

Environment: Store in a cool, dry, and well-ventilated area. Protect from moisture and light.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow to enter drains or waterways.

The Role of this compound in Drug Discovery

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[12] Its inclusion in a molecule can enhance biological activity and improve pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[8][13] The 3,5-dimethylisoxazole scaffold, in particular, has been successfully employed as an acetyl-lysine mimetic in the development of bromodomain inhibitors.[14][15]

The boronic acid functional group provides a versatile handle for synthetic elaboration, most notably through the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the 3,5-dimethylisoxazole core into a wide array of molecular architectures.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthesis and application of this compound. As with any chemical transformation, optimization may be necessary for specific substrates.

Synthesis of this compound pinacol ester

This protocol is adapted from established methods for the borylation of heteroaryl compounds.[16]

Materials:

-

4-Iodo-3,5-dimethylisoxazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add 4-iodo-3,5-dimethylisoxazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add Pd(dppf)Cl₂ (0.03 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound pinacol ester.

General Protocol for Suzuki-Miyaura Cross-Coupling

This generalized protocol is a robust starting point for the coupling of this compound with various aryl or heteroaryl halides.[1][13][14][17][18]

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos Pd G3) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, THF/water)

Procedure:

-

To a reaction vessel, add the aryl or heteroaryl halide, this compound, and the base.

-

Add the palladium catalyst. For air-sensitive catalysts, this should be done in a glovebox.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.

Conclusion

This compound stands as a testament to the power of rational design in chemical synthesis and drug discovery. Its unique combination of a pharmacologically relevant isoxazole core and a synthetically versatile boronic acid handle makes it an invaluable tool for the modern medicinal chemist. By understanding its chemical properties, adhering to rigorous safety protocols, and applying optimized reaction conditions, researchers can effectively harness the potential of this building block to construct novel molecular entities with the promise of therapeutic innovation.

References

-

This compound: A Versatile Intermediate for Advanced Synthesis. (2025-10-19). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. National Institutes of Health. Available at: [Link]

-

A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. Available at: [Link]

-

Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. Available at: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

-

This compound pinacol ester | C11H18BNO3 | CID 2758656. PubChem. Available at: [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Institutes of Health. Available at: [Link]

-

Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. Available at: [Link]

-

This compound pinacol ester, 97%. Scientific Laboratory Supplies. Available at: [Link]

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. Available at: [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]

Sources

- 1. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. 16114-47-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. This compound pinacol ester | C11H18BNO3 | CID 2758656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound pinacol ester 97 832114-00-8 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound pinacol ester 97 832114-00-8 [sigmaaldrich.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Page loading... [wap.guidechem.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 3,5-Dimethylisoxazole-4-boronic Acid: A Keystone Building Block in Modern Drug Discovery

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, wherein heterocyclic scaffolds play a pivotal role. Among these, the isoxazole motif has emerged as a privileged structure due to its unique electronic properties and ability to engage in critical interactions with biological targets. This in-depth technical guide focuses on a particularly valuable derivative, 3,5-Dimethylisoxazole-4-boronic acid, and its protected forms. We will delve into the strategic considerations behind its synthesis, its key physicochemical properties, and its transformative applications in drug discovery, most notably as a bioisostere for acetylated lysine in the development of potent bromodomain inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and medicinal chemistry endeavors.

Introduction: The Rise of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence in drug candidates can be attributed to several key features:

-

Metabolic Stability: The isoxazole core is generally robust to metabolic degradation, a desirable property for drug candidates.

-

Hydrogen Bonding Capacity: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with protein targets.

-

Modulation of Physicochemical Properties: The incorporation of an isoxazole ring can influence a molecule's polarity, solubility, and overall pharmacokinetic profile.

-

Synthetic Tractability: The isoxazole ring can be synthesized and functionalized through a variety of established chemical methods.

The addition of a boronic acid moiety at the 4-position of the 3,5-dimethylisoxazole core creates a bifunctional molecule of significant strategic importance. The boronic acid group serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the 3,5-dimethylisoxazole moiety can act as a crucial pharmacophore, engaging in specific and potent interactions with biological targets.[1]

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through a multi-step sequence, often involving the synthesis of a protected boronate ester followed by deprotection. The pinacol ester is a commonly used protecting group due to its stability and ease of handling.

Strategic Approach to Synthesis

The most common and efficient route to this compound pinacol ester involves a palladium-catalyzed borylation of a halogenated precursor, typically 4-iodo-3,5-dimethylisoxazole. An alternative, though less commonly cited in the initial discovery context, would be the direct lithiation of 3,5-dimethylisoxazole followed by quenching with a boron electrophile.

dot

Sources

The Strategic Role of 3,5-Dimethylisoxazole-4-boronic Acid and Its Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, consistently featured in a myriad of biologically active compounds. When functionalized with a boronic acid moiety, specifically in the form of 3,5-dimethylisoxazole-4-boronic acid, it transforms into a versatile and powerful building block for drug discovery and development. This guide provides a comprehensive technical overview of this compound and its derivatives, delving into its synthesis, characterization, key chemical transformations, and ever-expanding applications. We will explore the causality behind experimental choices, provide field-proven insights into its use in Suzuki-Miyaura coupling, and highlight its instrumental role in the generation of novel therapeutics, most notably as potent bromodomain inhibitors. This document is intended to serve as a practical resource for researchers aiming to leverage the unique chemical attributes of this compound in their scientific endeavors.

Introduction: The Isoxazole-Boronic Acid Synergy

Heterocyclic compounds are the cornerstone of modern pharmaceutical development, with isoxazoles being a prominent class due to their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The 3,5-dimethylisoxazole core, in particular, offers a stable and synthetically accessible scaffold. The introduction of a boronic acid group at the 4-position unlocks a vast potential for chemical diversification. Boronic acids and their corresponding esters are celebrated for their stability, low toxicity, and remarkable utility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This reaction allows for the facile formation of carbon-carbon bonds, enabling the rapid assembly of complex molecular architectures from readily available starting materials.[3]

The this compound scaffold is of particular interest as the isoxazole ring can act as a bioisostere for other functional groups and contribute favorably to a molecule's binding affinity and metabolic stability.[4] This unique combination of a biologically relevant heterocycle and a versatile chemical handle makes it a highly sought-after intermediate in the quest for novel therapeutic agents.[4]

Synthesis and Characterization

A reliable and scalable synthesis of this compound and its common synthetic precursor, the pinacol ester, is paramount for its widespread application.

Synthesis of this compound Pinacol Ester

The pinacol ester of this compound is a stable, crystalline solid that is often preferred for storage and handling. A common synthetic route involves the palladium-catalyzed borylation of a halogenated 3,5-dimethylisoxazole precursor.

Workflow for the Synthesis of this compound Pinacol Ester:

Caption: Synthetic workflow for Miyaura borylation.

Experimental Protocol: Synthesis of this compound pinacol ester

-

To a solution of 4-iodo-3,5-dimethylisoxazole (1.0 eq) in 1,4-dioxane are added bis(pinacolato)diboron (1.1 eq) and potassium acetate (3.0 eq).

-

The mixture is degassed with nitrogen or argon for 15-20 minutes.

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) is added, and the mixture is heated to 80-90 °C under a nitrogen atmosphere.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound pinacol ester as a white solid.

Synthesis of this compound

The free boronic acid can be obtained by the hydrolysis of its pinacol ester. This is typically achieved under acidic conditions.

Experimental Protocol: Hydrolysis of the Pinacol Ester

-

This compound pinacol ester (1.0 eq) is dissolved in a mixture of acetone or THF and 1N HCl.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The organic solvent is removed under reduced pressure.

-

The resulting aqueous solution is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound, typically as a white to off-white solid.[5]

Alternatively, a general procedure for the hydrolysis of pinacol boronic esters involves dissolving the ester in methanol, adding silica gel, and stirring at room temperature for 24 hours.[6]

Characterization

Thorough characterization is essential to confirm the identity and purity of this compound and its pinacol ester.

Table 1: Physicochemical and Spectroscopic Data

| Property | This compound | This compound Pinacol Ester |

| CAS Number | 16114-47-9[7] | 832114-00-8[8] |

| Molecular Formula | C₅H₈BNO₃[7] | C₁₁H₁₈BNO₃[8] |

| Molecular Weight | 140.93 g/mol [7] | 223.08 g/mol [8] |

| Appearance | White to pale cream powder or crystals[9] | White solid[10] |

| Melting Point | 82-86 °C | 95-99 °C[10] |

| ¹H NMR | Conforms to structure[9] | (CDCl₃, 400 MHz): δ 2.51 (s, 3H), 2.33 (s, 3H), 1.30 (s, 12H) |

| ¹³C NMR (Predicted) | ~170.1, 162.5, 110.0, 11.5, 10.2 | ~178.3, 164.2, 83.7, 25.2, 13.2, 12.1 |

| FTIR (KBr, cm⁻¹) | - | 1594, 1401, 1073 (isoxazole ring) |

| Mass Spec (ESI-MS) | m/z 141.06 [M+H]⁺ (Calculated) | m/z 224.14 [M+H]⁺ (Calculated) |

Note: NMR data for the pinacol ester is based on typical literature values. Predicted NMR data for the boronic acid is estimated based on the structure.

Key Reactions and Mechanistic Insights: The Suzuki-Miyaura Coupling

The premier application of this compound and its ester is the Suzuki-Miyaura cross-coupling reaction. This reaction's reliability, functional group tolerance, and mild conditions have made it a staple in medicinal chemistry.[11]

The Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices:

-

Palladium Precatalyst: Pd(0) is the active catalytic species. Precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are common. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are also widely used and are reduced in situ to Pd(0). The choice of precatalyst and ligand can significantly impact reaction efficiency, especially with challenging substrates.[12]

-

Ligand: Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often employed to stabilize the palladium center, promote oxidative addition to less reactive aryl chlorides, and facilitate reductive elimination.[11]

-